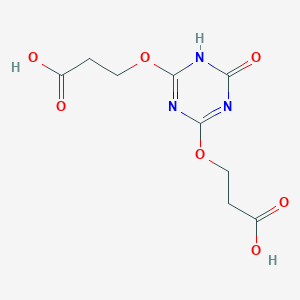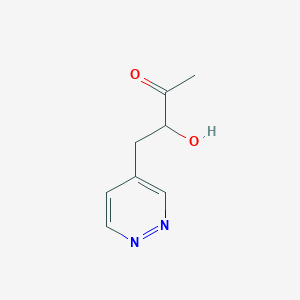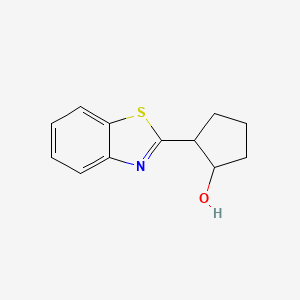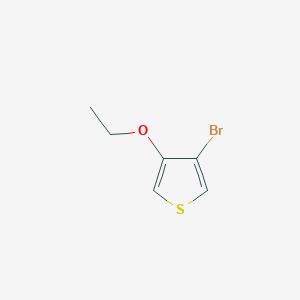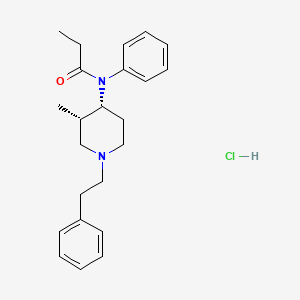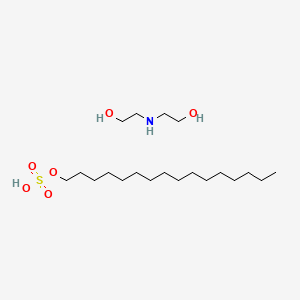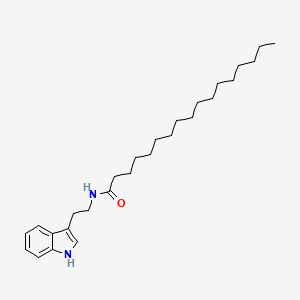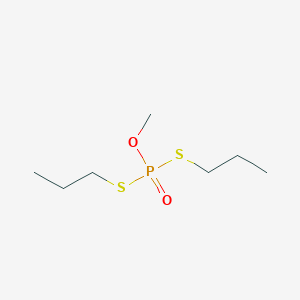
O-Methyl S,S-dipropyl phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Methoxy(propylsulfanyl)phosphoryl]sulfanylpropane is an organophosphorus compound. Organophosphorus compounds are widely known for their applications in agriculture, medicine, and industry due to their diverse chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane typically involves the reaction of propyl mercaptan with phosphorus oxychloride, followed by methoxylation. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and output.
Analyse Chemischer Reaktionen
1-[Methoxy(propylsulfanyl)phosphoryl]sulfanylpropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy or propylsulfanyl groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[Methoxy(propylsulfanyl)phosphoryl]sulfanylpropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organophosphorus compounds have shown efficacy.
Industry: It is used in the formulation of pesticides and other agrochemicals due to its effectiveness in pest control.
Wirkmechanismus
The mechanism of action of 1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include the disruption of normal biochemical processes in pests, leading to their elimination.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane include other organophosphorus compounds like:
- 1-[ethoxy(propylsulfanyl)phosphoryl]sulfanylpropane
- 1-[methoxy(methylsulfanyl)phosphoryl]acetamide
- 1-[methoxy(ethylsulfanyl)phosphoryl]sulfanylpropane
Compared to these compounds, 1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane is unique due to its specific structural configuration, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4104-02-3 |
|---|---|
Molekularformel |
C7H17O2PS2 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
1-[methoxy(propylsulfanyl)phosphoryl]sulfanylpropane |
InChI |
InChI=1S/C7H17O2PS2/c1-4-6-11-10(8,9-3)12-7-5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
FAGCJRZVMYZXSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSP(=O)(OC)SCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


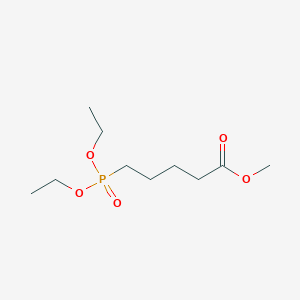
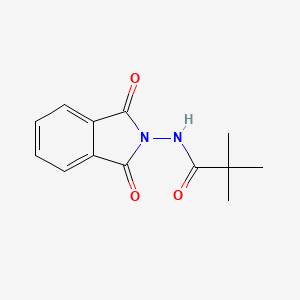
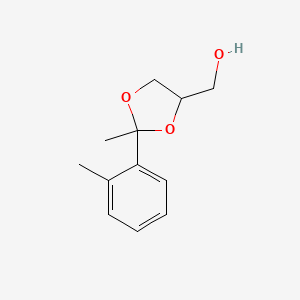
![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
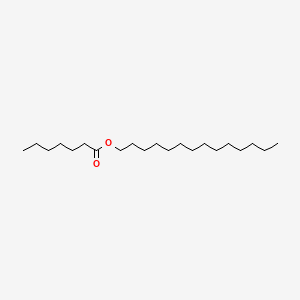
![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)
